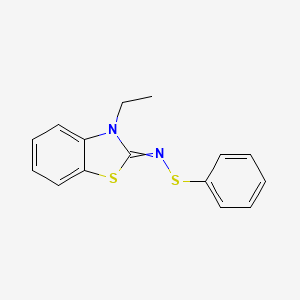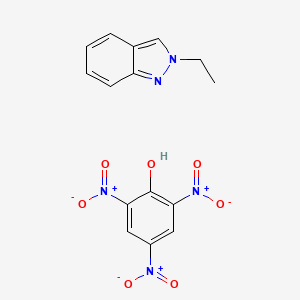
2-Ethylindazole;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylindazole: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
2-Ethylindazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a highly nitrated phenol and is known for its explosive properties. It has been used historically as a military explosive and in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent methods involve the use of transition metals like copper or palladium to catalyze the formation of indazoles from various precursors.
Industrial Production Methods: The industrial production of 2-ethylindazole typically involves large-scale synthesis using the Fischer indole synthesis method due to its efficiency and scalability .
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Sulfonation Followed by Nitration: An alternative method involves the sulfonation of phenol followed by nitration, which helps in moderating the reaction and improving yields.
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenol involves continuous or batch nitration processes. The continuous process is preferred for large-scale production due to its efficiency and control over reaction conditions .
化学反応の分析
Types of Reactions:
Oxidation: 2-Ethylindazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 2-ethylindazole to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
- Oxidized derivatives
- Reduced forms of 2-ethylindazole
- Substituted indazole derivatives
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form picramic acid and other derivatives.
Substitution: It can undergo substitution reactions to form various picrate salts.
Common Reagents and Conditions:
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Reagents like metal salts (e.g., sodium picrate) are used.
Major Products:
- Picramic acid
- Various picrate salts
科学的研究の応用
Chemistry and Biology:
- Used as a building block in the synthesis of pharmaceuticals.
- Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Medicine:
Industry:
- Used in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific properties .
Chemistry and Biology:
- Used as a reagent in chemical analysis and synthesis.
- Studied for its toxicological effects and environmental impact .
Medicine:
Industry:
- Used in the manufacture of explosives and munitions.
- Employed as a dye and in the synthesis of other chemicals .
作用機序
Mechanism:
- The biological activity of 2-ethylindazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Molecular Targets and Pathways:
- Targets include enzymes involved in inflammation and cancer pathways.
- Pathways affected include those related to cell proliferation and apoptosis .
Mechanism:
- The explosive properties of 2,4,6-trinitrophenol are due to its highly nitrated structure, which makes it prone to rapid decomposition and release of energy.
- Its biological effects are related to its ability to disrupt cellular processes and cause oxidative stress .
Molecular Targets and Pathways:
- Targets include cellular proteins and DNA.
- Pathways affected include those related to oxidative stress and cell damage .
類似化合物との比較
2,4-Dinitrophenol: Similar structure but with one less nitro group.
Trinitrotoluene (TNT): Similar nitrated structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
特性
CAS番号 |
61453-45-0 |
|---|---|
分子式 |
C15H13N5O7 |
分子量 |
375.29 g/mol |
IUPAC名 |
2-ethylindazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H10N2.C6H3N3O7/c1-2-11-7-8-5-3-4-6-9(8)10-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2H2,1H3;1-2,10H |
InChIキー |
IVDTVFQHXZAVSR-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C2C=CC=CC2=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




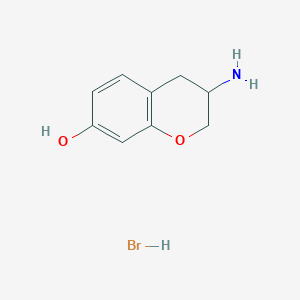
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

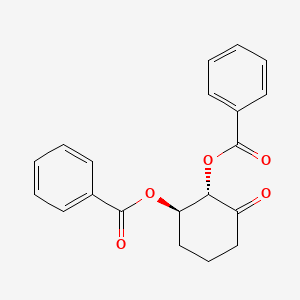
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
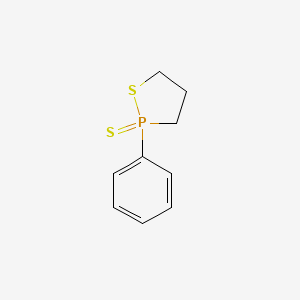
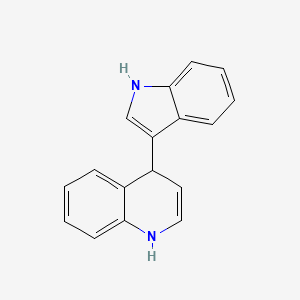
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
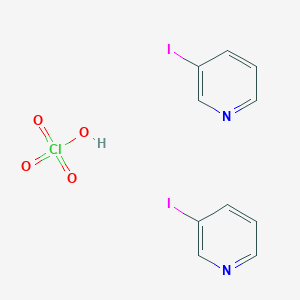
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
